N-[4-(dimethylamino)benzyl]valine
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Overview
Description
N-[4-(dimethylamino)benzyl]valine is an organic compound with the molecular formula C14H22N2O2. This compound is characterized by the presence of a dimethylamino group attached to a benzyl moiety, which is further connected to the amino acid valine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzyl]valine typically involves the reaction of 4-(dimethylamino)benzyl chloride with valine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)benzyl]valine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]valine is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]valine involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(dimethylamino)benzyl]glycine
- N-[4-(dimethylamino)benzyl]alanine
- N-[4-(dimethylamino)benzyl]leucine
Uniqueness
N-[4-(dimethylamino)benzyl]valine is unique due to its specific combination of a dimethylamino group and the valine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
N-[4-(dimethylamino)benzyl]valine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antioxidant, and receptor modulation effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a dimethylamino group attached to a benzyl moiety, which is further linked to the amino acid valine. This structural configuration may enhance its interaction with biological targets compared to simpler amino acids or derivatives lacking such substituents.
Biological Activities
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound and related compounds. The results indicate varying degrees of effectiveness against different bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
Control (Ampicillin) | Staphylococcus aureus | 16 µg/mL |
These findings suggest that while this compound exhibits antimicrobial activity, it is less potent than standard antibiotics like ampicillin .
2. Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays, including DPPH and ABTS methods. The results are summarized in the following table:
Compound | DPPH Inhibition (%) | ABTS Inhibition (%) |
---|---|---|
This compound | 25.5 ± 1.2 | 30.0 ± 0.5 |
L-valine | 44.7 ± 0.7 | 50.0 ± 1.0 |
Control (Ascorbic Acid) | 90.0 ± 1.5 | 95.0 ± 1.0 |
While this compound shows some antioxidant activity, it is significantly lower than that of L-valine and ascorbic acid, indicating room for improvement in its antioxidant efficacy .
3. Receptor Modulation
This compound has been investigated for its potential as a modulator of specific receptors, notably opioid receptors. Research employing the 35S-GTPγS assay has indicated that this compound may activate μ-opioid receptors, which are crucial in pain modulation.
Case Studies
A study conducted on synthetic opioids highlighted the structure-activity relationship (SAR) of various compounds, including this compound, demonstrating its potential for receptor activation compared to other synthetic opioids . This research emphasizes the need for further exploration into the pharmacological profiles of such compounds.
Properties
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylamino]-3-methylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(2)13(14(17)18)15-9-11-5-7-12(8-6-11)16(3)4/h5-8,10,13,15H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDCDGBSYXBTGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC=C(C=C1)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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